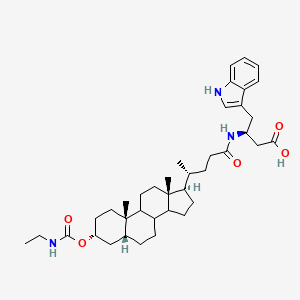
UniPR505
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UniPR505 is a potent antagonist of the EphA2 receptor, a member of the Eph receptor tyrosine kinase family. This compound is a novel 3α-carbamoyloxy derivative with significant antiangiogenic properties, meaning it can inhibit the formation of new blood vessels . This compound has shown promise in various research applications, particularly in cancer therapy, due to its ability to block EphA2 phosphorylation and inhibit neovascularization .
Preparation Methods
UniPR505 is synthesized through a series of chemical reactions involving lithocholic acid as the core structure. The synthetic route includes the following steps:
Starting Material: Lithocholic acid is used as the starting material.
Functionalization: The lithocholic acid core undergoes functionalization to introduce the 3α-carbamoyloxy group.
Coupling Reaction: The functionalized lithocholic acid is then coupled with β-homo-tryptophan to form the final product, this compound.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
UniPR505 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the carbamoyloxy group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings of the β-homo-tryptophan moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UniPR505 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a tool to study the EphA2 receptor and its role in various signaling pathways.
Biology: In biological research, this compound is used to investigate the mechanisms of angiogenesis and the role of EphA2 in cell signaling.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and metastasis.
Mechanism of Action
UniPR505 exerts its effects by binding to the EphA2 receptor and inhibiting its phosphorylation. This inhibition blocks the downstream signaling pathways involved in angiogenesis and tumor growth. The molecular targets of this compound include the ligand-binding domain of the EphA2 receptor, which is responsible for its interaction with ephrins .
Comparison with Similar Compounds
UniPR505 is unique compared to other EphA2 antagonists due to its high potency and specific antiangiogenic properties. Similar compounds include:
UniPR129: Another EphA2 antagonist with lower potency compared to this compound.
Tesevatinib: A multi-target tyrosine kinase inhibitor that also targets EphA2 but has a broader range of targets.
NVP-BHG712: An EphA2 and EphB4 inhibitor with different structural properties.
This compound stands out due to its specific targeting of the EphA2 receptor and its significant antiangiogenic effects, making it a valuable compound in cancer research and therapy.
Properties
Molecular Formula |
C39H57N3O5 |
|---|---|
Molecular Weight |
647.9 g/mol |
IUPAC Name |
(3S)-3-[[(4R)-4-[(3R,5R,10S,13R,17R)-3-(ethylcarbamoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C39H57N3O5/c1-5-40-37(46)47-28-16-18-38(3)26(21-28)11-12-30-32-14-13-31(39(32,4)19-17-33(30)38)24(2)10-15-35(43)42-27(22-36(44)45)20-25-23-41-34-9-7-6-8-29(25)34/h6-9,23-24,26-28,30-33,41H,5,10-22H2,1-4H3,(H,40,46)(H,42,43)(H,44,45)/t24-,26-,27+,28-,30?,31-,32?,33?,38+,39-/m1/s1 |
InChI Key |
JZDJKWCLKGBXIC-FFMYDFQJSA-N |
Isomeric SMILES |
CCNC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)N[C@@H](CC5=CNC6=CC=CC=C65)CC(=O)O)C)C |
Canonical SMILES |
CCNC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCC(=O)NC(CC5=CNC6=CC=CC=C65)CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


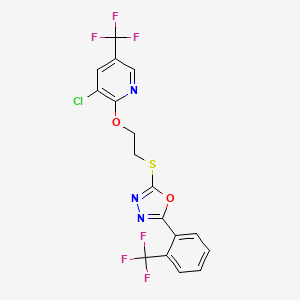

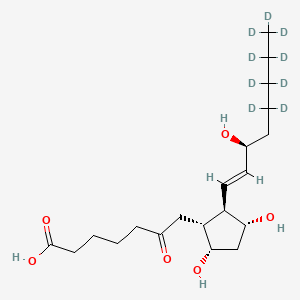
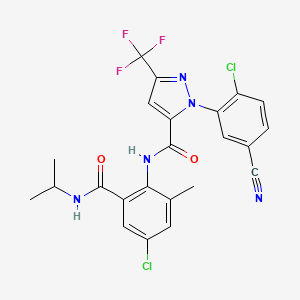
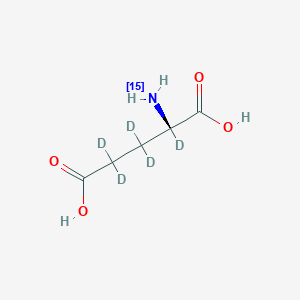

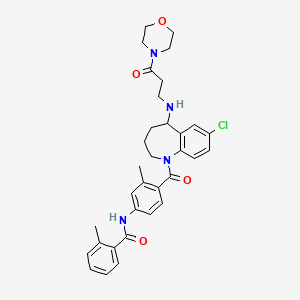
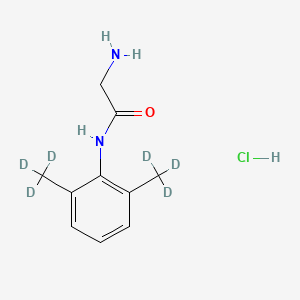

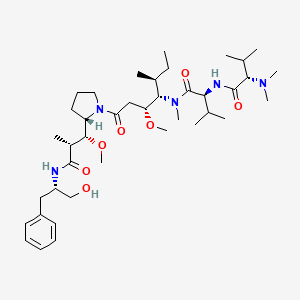
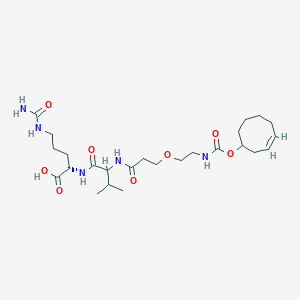
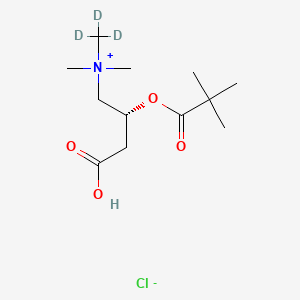
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)

